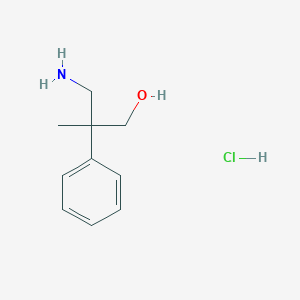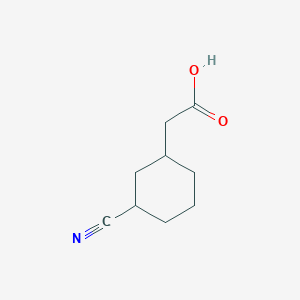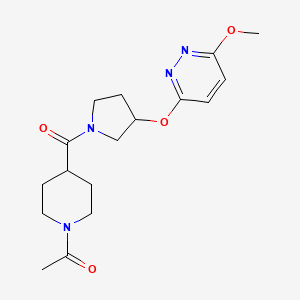
1-(4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is a structurally complex molecule that may be related to the class of compounds known for their antiallergy activity. Although the specific compound is not directly mentioned in the provided papers, the synthesis and activity of structurally related compounds have been explored. For instance, a series of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, which share a similar piperidine core and aryloxy functional group, have been synthesized and shown to possess potent antiallergic activity in the passive foot anaphylaxis (PFA) assay .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from basic building blocks such as piperidine. In the case of the compounds mentioned in the first paper, the synthesis process led to the creation of a molecule with significant antiallergy activity, specifically compound AHR-5333 . The second paper describes a three-component synthesis of a pyridine derivative, which, while not the same, suggests a possible synthetic route for the target compound involving a multi-component reaction that could be adapted for the synthesis of 1-(4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone .
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been confirmed using techniques such as 1H NMR, MS, and X-ray single crystal diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and are essential for verifying the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are likely to include arylation, alkylation, and the formation of ether bonds, as suggested by the structures described in the papers. The specific reactions for the synthesis of 1-(4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone would need to be carefully planned to ensure the correct functional groups are introduced at the appropriate steps in the synthesis .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the target compound are not directly provided, related compounds have been evaluated for their biological activity, which is a critical aspect of their chemical properties. For example, compound AHR-5333 was found to be more potent than oxatomide and terfenadine in the PFA assay, indicating a strong antiallergic potential . The yield of the synthesized compounds, as well as their solubility and stability, are also important physical properties that would need to be assessed for the target compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
1-(4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone, due to its complex structure, is a part of research focused on the synthesis and antimicrobial activity of new pyridine derivatives. For instance, derivatives have been created through various synthetic routes to explore their effectiveness against bacteria and fungi, showcasing modest to variable activity (Patel, Agravat, & Shaikh, 2011). These studies contribute to the understanding of how modifications in the molecular structure can influence antimicrobial properties.
Hydrogen-Bonding Patterns and Crystal Structure
Research on compounds structurally related to 1-(4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone often focuses on their hydrogen-bonding patterns and crystal structures. For example, studies have examined how intra- and intermolecular hydrogen bonding impacts the stability and formation of crystal structures, providing insights into the physicochemical properties of these compounds (Balderson, Fernandes, Michael, & Perry, 2007).
Anticancer Activity
Another area of research involves evaluating the anticancer activity of related compounds. By synthesizing different derivatives and testing their efficacy against various cancer cell lines, researchers aim to discover potential new treatments for cancer. For example, piperazine-2,6-dione derivatives have been synthesized and tested for their anticancer activity, showing promising results against specific cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013).
Antiallergy Activity
Compounds structurally similar to 1-(4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone have been synthesized and evaluated for their antiallergy activity. By targeting specific pathways involved in allergic responses, these compounds could offer new approaches to treating allergies (Walsh, Franzyshen, & Yanni, 1989).
Learning and Memory Facilitation
Furthermore, some derivatives have been explored for their effects on learning and memory facilitation in animal models. By modulating neurotransmitter systems or receptor activities, these compounds might contribute to the development of treatments for cognitive disorders (Ming-zhu, 2012).
Eigenschaften
IUPAC Name |
1-[4-[3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-12(22)20-8-5-13(6-9-20)17(23)21-10-7-14(11-21)25-16-4-3-15(24-2)18-19-16/h3-4,13-14H,5-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWELLHSQWJYGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

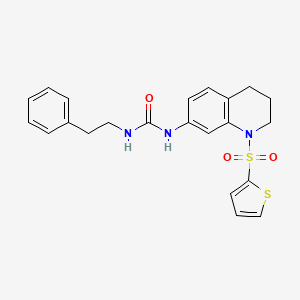
![2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2547724.png)
![2-(1H-pyrazol-1-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2547725.png)
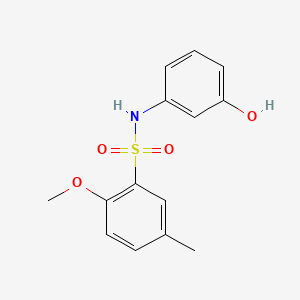

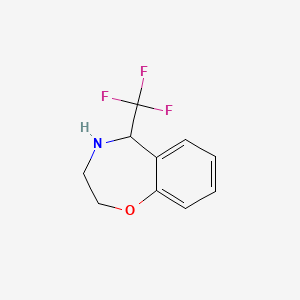
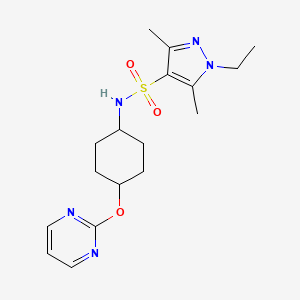
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate](/img/structure/B2547732.png)
![1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2547735.png)

![1-(2-Chloro-5-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2547737.png)
